2-Acetyl-5-nitrothiophene

Catalog No.
S793729
CAS No.
39565-00-9
M.F
C6H5NO3S
M. Wt
171.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-nitrothiophene

CAS Number

39565-00-9

Product Name

2-Acetyl-5-nitrothiophene

IUPAC Name

1-(5-nitrothiophen-2-yl)ethanone

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3

InChI Key

CMXUIQITENCDHH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]

Dye Chemistry

Scientific Field: Dye Chemistry

Application Summary: 2-Acetyl-5-nitrothiophene is used in the synthesis of thiophene-based azo dyes . These dyes are applied to a large number and variety of fibers and have achieved importance due to their dyeing and fastness properties .

Results or Outcomes: The resulting dyes exhibit good tinctorial strength and excellent brightness . They are also an alternative to more expensive anthraquinone dyes for both environmental and economic reasons .

Medical and Pharmaceutical Research

Scientific Field: Medical and Pharmaceutical Research

Application Summary: 2-Acetyl-5-nitrothiophene has been used in the synthesis of certain five-membered sulfur-containing heteroaromatic diketo acid derivatives which are potent inhibitors of HIV integrase . It is also used in the synthesis of Alzheimer’s disease imaging agents .

Results or Outcomes: The compounds synthesized using 2-Acetyl-5-nitrothiophene have shown potential in medical applications, such as inhibiting HIV integrase and aiding in Alzheimer’s disease imaging .

Heat Transfer Printing Dyes

Scientific Field: Textile and Fabric Industry

Application Summary: 2-Acetyl-5-nitrothiophene is used in the synthesis of heat transfer printing dyes . These dyes are used in the textile industry for printing designs onto fabrics .

Results or Outcomes: The resulting dyes are valuable for preparing heat transfer printing dyes . They provide vibrant colors and have excellent sublimation fastness on the dyed fibers .

Thiophene Substitution Chemistry

Scientific Field: Organic Chemistry

Application Summary: 2-Acetyl-5-nitrothiophene is used in thiophene substitution chemistry . This involves the nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

Results or Outcomes: The outcomes of these reactions are well-investigated methods. The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

Corrosion Inhibitors

Scientific Field: Industrial Chemistry

Application Summary: Thiophene derivatives, including those synthesized from 2-Acetyl-5-nitrothiophene, are utilized in industrial chemistry as corrosion inhibitors . These compounds can prevent or slow down the corrosion process in various materials .

Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors has been found to be effective in protecting various materials from corrosion, thereby extending their lifespan and maintaining their structural integrity .

Organic Semiconductors

Scientific Field: Material Science

Application Summary: Thiophene-mediated molecules, including those derived from 2-Acetyl-5-nitrothiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Results or Outcomes: The resulting organic semiconductors exhibit excellent electronic properties and have been successfully used in various electronic devices .

2-Acetyl-5-nitrothiophene is an organic compound with the molecular formula C6H5N3O3SC_6H_5N_3O_3S. It is characterized by a thiophene ring substituted with an acetyl group and a nitro group. The presence of these functional groups imparts unique chemical properties, making this compound of interest in various fields, including organic synthesis and medicinal chemistry. The compound is known for its distinctive properties, including its reactivity and potential biological activities.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group can act as a directing group in electrophilic aromatic substitution reactions, facilitating further substitution on the thiophene ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can lead to the formation of various derivatives.
  • Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles, leading to the formation of thienyl derivatives.

These reactions highlight the versatility of 2-acetyl-5-nitrothiophene in synthetic organic chemistry.

Research indicates that 2-acetyl-5-nitrothiophene exhibits significant biological activity. It has been studied for its potential anti-parasitic properties and has shown promise in inhibiting certain biological pathways. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications. Specific studies have noted its harmful effects upon ingestion or skin contact, emphasizing the need for caution when handling this compound .

The synthesis of 2-acetyl-5-nitrothiophene can be achieved through several methods:

  • Nitration of Thiophene Derivatives: Starting from thiophene or its derivatives, nitration can introduce the nitro group at specific positions on the ring.
  • Acetylation: Following nitration, acetylation can be performed using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • One-Pot Synthesis: Some methods allow for a one-pot synthesis where both nitration and acetylation occur sequentially or simultaneously under controlled conditions.

These methods provide pathways for producing 2-acetyl-5-nitrothiophene with varying yields and purities depending on the specific reagents and conditions used.

2-Acetyl-5-nitrothiophene has diverse applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in anti-parasitic drugs.
  • Material Science: The compound may have applications in creating materials with specific electronic or optical properties due to its unique structure.

These applications underscore the compound's significance in both academic research and industrial settings.

Studies on 2-acetyl-5-nitrothiophene have focused on its interactions with biological systems and other chemical compounds. Research has demonstrated that this compound can interact with various enzymes and receptors, influencing biological pathways. Furthermore, it has been evaluated for its toxicity and safety profile, highlighting the importance of understanding its interactions within biological contexts .

Several compounds share structural similarities with 2-acetyl-5-nitrothiophene, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
2-Acetyl-5-bromothiopheneC6H5BrOSC_6H_5BrOSContains a bromine atom; used in similar synthetic routes
2-Acetyl-5-methylthiopheneC7H8OSC_7H_8OSMethyl group instead of nitro; different biological activity
5-Nitro-2-thiophenecarboxaldehydeC6H5NO3SC_6H_5NO_3SContains a carboxaldehyde group; potential for different reactivity

These compounds illustrate the diversity within thiophene derivatives and highlight how variations in substituents can lead to distinct chemical behaviors and applications.

XLogP3

1.8

Other CAS

39565-00-9

Wikipedia

Ethanone, 1-(5-nitro-2-thienyl)- (9CI)

Dates

Modify: 2023-08-15

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